molecular formula C19H26N4O3S B2662781 4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797291-91-8

4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2662781
CAS No.: 1797291-91-8
M. Wt: 390.5
InChI Key: WUMITOCQDKGPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrimidine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine group, and the attachment of the sulfonamide moiety. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine ring.

    Attachment of the Sulfonamide Moiety: This is typically done by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide: shares structural similarities with other sulfonamide-containing compounds and pyrimidine derivatives.

    This compound: is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct reactivity patterns compared to other similar compounds.

Properties

IUPAC Name

4-ethoxy-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-3-26-16-7-9-17(10-8-16)27(24,25)20-14-18-21-15(2)13-19(22-18)23-11-5-4-6-12-23/h7-10,13,20H,3-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMITOCQDKGPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.